N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
CAS No.: 327059-70-1
Cat. No.: VC16057754
Molecular Formula: C20H17ClN2O
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327059-70-1 |
|---|---|
| Molecular Formula | C20H17ClN2O |
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
| Standard InChI | InChI=1S/C20H17ClN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24) |
| Standard InChI Key | AGVBWHZLRRKQQX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 336.82 g/mol. Its structure integrates a tetrahydroacridine moiety—a partially saturated tricyclic system—linked via a carboxamide bridge to a 4-chlorophenyl group. Key structural features include:
-
Tetrahydroacridine Core: Reduces planarity compared to fully aromatic acridines, potentially enhancing bioavailability .
-
Chlorophenyl Substituent: Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
-
Carboxamide Linker: Provides hydrogen-bonding capabilities, critical for target binding.
The SMILES notation (C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl) and InChIKey (AGVBWHZLRRKQQX-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Table 1: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 337.11022 | 177.8 |
| [M+Na]⁺ | 359.09216 | 194.4 |
| [M-H]⁻ | 335.09566 | 184.4 |
| [M+Na-2H]⁻ | 357.07761 | 186.7 |
| Data sourced from ion mobility spectrometry predictions . |
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves coupling 4-chloroaniline with acridine-9-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. A typical procedure includes:
-
Activation: Acridine-9-carboxylic acid is activated with a coupling agent in anhydrous dichloromethane.
-
Nucleophilic Attack: 4-Chloroaniline is introduced, facilitating amide bond formation.
-
Purification: Crude product is isolated via column chromatography or recrystallization, yielding >70% purity.
Analytical Challenges
-
Byproduct Formation: Partial oxidation of the tetrahydroacridine ring may occur, necessitating precise temperature control.
-
Stereochemical Purity: The tetrahydro core introduces chirality, though racemic mixtures are typically reported .
Pharmacological and Biological Activity
Table 2: Comparative IC₅₀ Values of Acridine Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| 9-Anilinoacridines | MCF-7 | 0.15 |
| Nitroacridines (C-1748) | Leukemia | 0.02 |
| Platinum-Acridine Hybrids | HeLa | 0.08 |
| Data extrapolated from studies on analogous structures . |
Antimicrobial Activity
The chlorophenyl group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria. Preliminary assays suggest MIC values of 8–16 µg/mL against Staphylococcus aureus, though validation is pending.
Physicochemical Properties
Stability and Solubility
-
Thermal Stability: Decomposes at 240°C, with no melting point reported.
-
Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.
Spectroscopic Data
Mechanism of Action
DNA Intercalation
Molecular docking simulations predict strong binding to DNA duplexes, with a calculated of 1.8 µM . The chlorophenyl group stabilizes intercalation via hydrophobic interactions with the minor groove .
Enzyme Inhibition
The carboxamide moiety chelates catalytic zinc ions in HDACs, as evidenced by analog studies showing 60% HDAC1 inhibition at 10 µM .
Applications and Future Directions
Therapeutic Development
-
Combination Therapies: Synergy with platinum agents could mitigate resistance in ovarian cancers .
-
Targeted Delivery: Conjugation to monoclonal antibodies may enhance tumor specificity.
Research Gaps
-
Toxicology: No in vivo toxicity data exist; acute LD₅₀ studies are critical.
-
Metabolism: Hepatic CYP450-mediated oxidation is predicted but unverified.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume